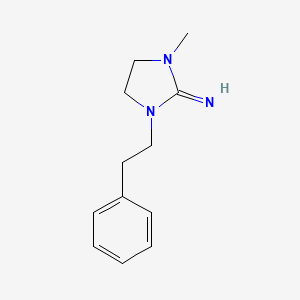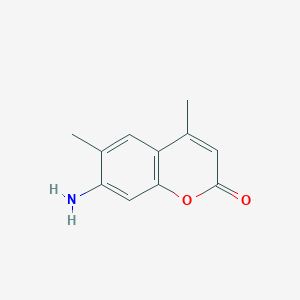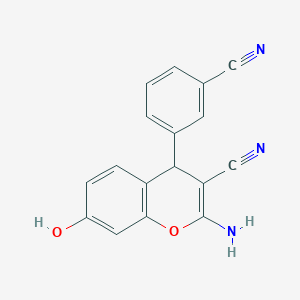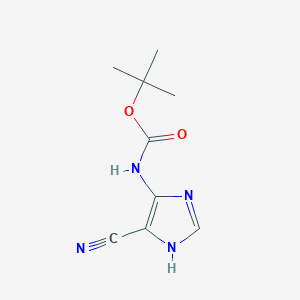
3-Bromo-8-iodonaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-8-iodonaphthalen-1-amine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of bromine and iodine atoms attached to the naphthalene ring, along with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-8-iodonaphthalen-1-amine typically involves halogenation reactions. One common method is the bromination of 8-iodonaphthalen-1-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-8-iodonaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biaryl compounds, while substitution reactions with amines produce substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
3-Bromo-8-iodonaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-8-iodonaphthalen-1-amine involves its interaction with specific molecular targets. The presence of halogen atoms and the amine group allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and pathways, making it a valuable compound for studying biological mechanisms and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-1-naphthalenamine
- 8-Iodo-1-naphthalenamine
- 3-Chloro-8-iodonaphthalen-1-amine
Comparison: Compared to these similar compounds, 3-Bromo-8-iodonaphthalen-1-amine is unique due to the presence of both bromine and iodine atoms on the naphthalene ring. This dual halogenation provides distinct chemical reactivity and potential for diverse applications. For instance, the combination of bromine and iodine allows for selective substitution reactions and coupling processes that may not be feasible with other halogenated naphthalenes .
Eigenschaften
Molekularformel |
C10H7BrIN |
|---|---|
Molekulargewicht |
347.98 g/mol |
IUPAC-Name |
3-bromo-8-iodonaphthalen-1-amine |
InChI |
InChI=1S/C10H7BrIN/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5H,13H2 |
InChI-Schlüssel |
IRXYQZCYEBQOCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC(=C2C(=C1)I)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)

![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)

![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)


![(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carboxamide](/img/structure/B12832872.png)
